molecular formula C11H13N3S B029119 3-(1-Piperazinyl)-1,2-benzisothiazole CAS No. 87691-87-0

3-(1-Piperazinyl)-1,2-benzisothiazole

Cat. No. B029119
CAS RN: 87691-87-0
M. Wt: 219.31 g/mol
InChI Key: KRDOFMHJLWKXIU-UHFFFAOYSA-N
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Description

3-(1-Piperazinyl)-1,2-benzisothiazole is a compound that has been explored for its potential in various fields, including medicinal chemistry. Its significance lies in its structural and functional versatility, which allows it to interact with a range of biological targets.

Synthesis Analysis

The synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole and its derivatives involves multiple steps, including nucleophilic substitution reactions and cyclization processes. For example, one method involves the interaction of substituted acrylaldehyde with 3-(piperazin-1-yl) 1,2- benzisothiazole, leading to the formation of biodynamic heterocyclic moieties with enhanced biological activity (Gaikwad et al., 2009).

Molecular Structure Analysis

The molecular structure of 3-(1-Piperazinyl)-1,2-benzisothiazole derivatives has been characterized using various analytical techniques, including IR, 1H NMR, and MS. These compounds often possess complex structures with the potential for varied biological activities. Structural analyses, including single crystal XRD and DFT studies, provide insights into the conformation, electronic properties, and potential interaction sites of these molecules for biological applications (Marganakop et al., 2022).

Chemical Reactions and Properties

3-(1-Piperazinyl)-1,2-benzisothiazole compounds engage in a variety of chemical reactions, including those that lead to the formation of novel pharmacological agents. For example, they can undergo reactions to form urea/thiourea derivatives when conjugated with peptides, leading to compounds with significant antimicrobial and antiglycating activity (Sharma et al., 2014).

Scientific Research Applications

  • Precursor for Sulfides and Thiocarboxylic S-Esters : It serves as a useful precursor for preparing sulfides and thiocarboxylic S-esters in scientific research (Yamada et al., 1983).

  • Neuroleptics and Anticonvulsants : Derivatives like 3-Phenyl-2-piperazinyl-5H-1-benzazepines have shown potential as neuroleptics and anticonvulsants, exhibiting antidopaminergic effects (Hino et al., 1988).

  • Photoisomerization Studies : This compound undergoes photoisomerization to the corresponding benzthiazole in solution, a reaction of interest in photochemical studies (Sharp et al., 2003).

  • Metabolic Studies : Labeled with carbon-14, it has been used in metabolic studies, specifically in the context of the compound SM-9018 (Nishioka et al., 1993).

  • Antibacterial and Antifungal Activities : Its hydrazones have shown good antibacterial activity against Gram-positive bacteria and yeast, with specific compounds being particularly effective (Vicini et al., 2002).

  • Anxiolytic Agents : Some derivatives have shown potential as anxiolytic agents, exhibiting oral activity in blocking conditioned avoidance response and high affinity for 5-HT1A receptor binding sites (Abou-Gharbia et al., 1989).

  • Synthesis of Antipsychotic Agents : Derivatives have been synthesized as potential antipsychotic agents, exhibiting potent and selective activity in primary CNS tests, with some undergoing clinical evaluation for schizophrenia treatment (Yevich et al., 1986).

Safety And Hazards

“3-(1-Piperazinyl)-1,2-benzisothiazole” is classified as Acute toxicity - Category 4, Oral; Skin sensitization, Category 1; Eye irritation, Category 2; Reproductive toxicity, Category 2; Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1; Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1 . It is toxic if swallowed, causes skin irritation, and causes serious eye irritation . It should be stored locked up and disposed of in accordance with applicable laws and regulations .

properties

IUPAC Name

3-piperazin-1-yl-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDOFMHJLWKXIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236556
Record name 3-(1-Piperazinyl)-1,2-benzisothiazole
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Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Piperazinyl)-1,2-benzisothiazole

CAS RN

87691-87-0
Record name 3-(1-Piperazinyl)-1,2-benzisothiazole
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Record name 3-(1-Piperazinyl)-1,2-benzisothiazole
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Record name 3-(1-Piperazinyl)-1,2-benzisothiazole
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Record name 3-(piperazin-1-yl)-1,2-benzothiazole
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Record name 3-(1-PIPERAZINYL)-1,2-BENZISOTHIAZOLE
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Synthesis routes and methods I

Procedure details

3-chloro-(1,2-benzisothiazole) (14 g, 200 mmol) and anhydrous piperazine (6.8 g, 40 mmol) are placed in an egg type flask and heated at 125° C. for 24 hours. After completion of reaction, 52 ml of an ice-water mixture is added for quenching the reaction. The mixture is further added with 3.2 g of 50% NaOH solution, stirred 5 minutes and extracted with CH2Cl2 (50 ml×3). The organic layer is washed with an ice-water mixture (50 ml×2) and saturated saline (50 ml×2), and dried over anhydrous MgSO4 to obtain 4-(1,2-benzisothiazol-3-yl)-1-piperazine.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
52 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 4 L suction flask was charged with anhydrous piperazine (1582 g, 18.36 moles) followed by molten 3-chloro-1,2-benzisothiazole (Example 8, 622 g, 3.672 moles). The flask was stoppered with a wired-on rubber stopper and a short length of pressure tubing was wired-on to the side tube. The flask was evacuated (house vacuum) and the pressure tubing on the side arm clamped shut. The apparatus was then oven heated at 125° with occasional swirling as melting proceeded. After 24 hours at this temperature, the orange melt was quenched in 4.8 liter of cracked ice and water. One equivalent of 50% NaOH (293 g, 3.672 moles) was added in one portion. The mixture was extracted with methylene chloride and these extracts washed with water. Concentration in vacuo gave 734 g of crude product which was recrystallized from 1800 mL of boiling ethyl acetate to yield 548 g, 68%, m.p. 88°-90°.
Quantity
1582 g
Type
reactant
Reaction Step One
Quantity
622 g
Type
reactant
Reaction Step Two
Name
Quantity
293 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of piperazine (10.2 g, 0.118 mmol) and 3-chloro-1,2-benzisothiazole (4.0 g, 0.024 mmol) in t-BuOH (4 mL) was refluxed overnight. The reaction mixture was poured into water (100 mL) and extracted with toluene (200 mL). The organic phase was dried over MgSO4 and evaporated until about 20 mL remained, under vacuum. The resulting suspension was cooled at 0-5° C. overnight. The precipitate was filtered and dried under vacuum to provide 3-(piperazin-1-yl)benzo[d]isothiazole as an intermediate (3.36 g, 15.4 mmol, 65%).
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

215.4 g (2.50 mol) of piperazine, 50.0 g of chlorobenzene, 100.0 g of ethylene glycol were placed in a four-neck 1000 ml flask equipped with a stirrer, a thermometer, a dropping funnel and a condenser, 214.1 g (1.00 mol) of 2-cyanobenzenesulfenyl chloride was added dropwise in the melted state at about 120° C. over 1 hour while stirring, which was thereafter stirred for 2 hours to complete the reaction. After excess piperazine was removed with water, the reaction mixture was made acidic with hydrochloric acid, extracted into an aqueous layer, which was made alkaline with aqueous sodium hydroxide to obtain 199.5 g (m.p. 89°-90° C.) of 3-(1-piperazinyl)-1,2-benzisothiazole as crystals. Yield from 2-cyanobenzenesulfenyl chloride was 91.1%.
Quantity
215.4 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
214.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

304.2 g (3.53 mol) of piperazine, 7.5 g of chlorobenzene, 39.8 g (0.235 mol) of 3-chloro-1,2-benzisothiazole were placed in a four-neck 1000 ml flask equipped with a stirrer, a thermometer, a dropping funnel and a condenser, which was heated to stir at about 120° C. for 20 hours. After excess piperazine was removed with water, the reaction mixture was made acidic with hydrochloric acid, extracted into an aqueous layer, which was made alkaline with aqueous sodium hydroxide to obtain 24.4 g (m.p. 89° to 90 ° C.) of 3-(1-piperazinyl)-1,2-benzisothiazole as crystals. Yield from 3-chloro-1,2-benzisothiazole was 47.4%.
Quantity
304.2 g
Type
reactant
Reaction Step One
Quantity
39.8 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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